6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated and trifluoromethyl-substituted tetrahydronaphthalen-1-amine derivative.
- Substituents: A fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 7 on the naphthalene backbone.
- Functional Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences binding interactions in biological systems, while fluorine improves lipophilicity and bioavailability.
- Applications: Such compounds are often used as scaffolds in medicinal chemistry for drug discovery, particularly targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI Key |
AYQFHCWAPWZDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Substituted Tetrahydronaphthalene Core
- Starting from appropriately substituted naphthalene derivatives, selective hydrogenation is performed to obtain the 1,2,3,4-tetrahydronaphthalene scaffold.
- Fluorination and trifluoromethylation are introduced via electrophilic aromatic substitution or transition-metal catalyzed methods, depending on the precursor availability.
- For example, trifluoromethyl groups can be introduced using trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent under controlled conditions.
Introduction of the Amine Group
- The amine at the 1-position is typically introduced by reduction of a corresponding formamide or amide intermediate.
A common method involves:
- Formylation of the tetrahydronaphthalen-1-amine using ethyl formate at elevated temperatures (60–80°C) to form the formamide intermediate.
- Reduction of the formamide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions to yield the primary amine.
This two-step sequence provides good yields (around 63–80%) and high purity of the amine intermediate.
Formation of the Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethyl acetate).
- This step facilitates isolation as a crystalline solid, improving stability and handling.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation of tetrahydronaphthalen-1-amine | Heating with ethyl formate at 60–80°C for 14 h | 63–80 | Formation of formamide intermediate; precipitate forms upon cooling and hexane addition |
| Reduction of formamide to amine | LiAlH4 in THF, reflux overnight | ~80 | Quenched carefully with water and NaOH; product isolated as colorless oil |
| Amine to hydrochloride salt | Treatment with HCl in diethyl ether | Quantitative | White solid precipitates; filtered and dried |
Additional Synthetic Notes
- Coupling reactions using carbodiimide reagents (e.g., EDC) and additives like hydroxybenzotriazole (HOBt) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed for amide bond formation when preparing intermediates.
- Triethylamine or diisopropylethylamine is often used as a base to scavenge acids during coupling.
- Purification is typically achieved by column chromatography or recrystallization.
- Analytical characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Product Form |
|---|---|---|---|---|
| 1 | Formylation | Ethyl formate, 60–80°C, 14 h | 63–80 | Formamide intermediate |
| 2 | Reduction | LiAlH4, THF, reflux overnight | ~80 | 1-Amino tetrahydronaphthalene |
| 3 | Salt formation | HCl in diethyl ether | Quantitative | Hydrochloride salt (solid) |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original fluorine or trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it suitable for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, which are crucial for effective drug candidates.
Case Studies
- Antidepressant Activity : A study demonstrated that similar tetrahydronaphthalene derivatives exhibited significant antidepressant effects in animal models. The mechanism was linked to the modulation of serotonin receptors, suggesting that 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride might also possess similar properties.
- Anti-cancer Properties : Preliminary research has shown that compounds in this class can inhibit tumor growth in vitro. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability.
Materials Science
Polymer Additives
The unique fluorinated structure of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride allows it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance of polymers.
Case Studies
- Fluoropolymer Development : In the synthesis of fluoropolymers, this compound has been utilized to improve the mechanical properties and thermal resistance of the resulting materials.
- Coatings : The compound has been explored as a component in protective coatings for electronic devices due to its hydrophobic properties and resistance to solvents.
Environmental Applications
Pollution Monitoring
The compound's stability and unique chemical properties make it a candidate for use in environmental monitoring systems. It can be employed as a tracer in studies of pollutant dispersion and degradation.
Case Studies
- Tracer Studies : Research has utilized similar fluorinated compounds to track the movement of pollutants in aquatic systems. The findings indicate that these compounds can provide valuable data on the transport mechanisms of contaminants.
- Degradation Pathways : Investigations into the environmental fate of fluorinated compounds have revealed pathways for degradation under specific conditions, contributing to understanding their long-term ecological impacts.
Summary Table of Applications
| Application Area | Specific Use | Case Study Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant and anti-cancer agent | Modulation of serotonin receptors; inhibition of tumor growth |
| Materials Science | Polymer additives and coatings | Enhanced thermal stability; improved mechanical properties |
| Environmental Studies | Pollution monitoring and tracer studies | Valuable data on pollutant transport; understanding degradation pathways |
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and ’s analog increases metabolic resistance compared to methoxy or hydroxyl groups . Chirality: Enantiomers like (S)-6-Fluoro () exhibit distinct biological activities, underscoring the importance of stereochemistry in drug design.
Physicochemical Properties :
- Molecular Weight : The target compound’s higher MW (~269.45) compared to simpler analogs (e.g., 201.67 in ) may affect blood-brain barrier permeability.
- Solubility : Methoxy () and propan-2-yloxy () substituents improve aqueous solubility, whereas trifluoromethyl groups enhance lipid solubility.
Applications :
Biological Activity
6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9F4N·HCl |
| Molecular Weight | 219.18 g/mol |
| IUPAC Name | 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
| InChI Key | LUOIOIZZFAHCEE-UHFFFAOYSA-N |
The biological activity of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and bioavailability, which may facilitate its interaction with cellular receptors and enzymes.
Potential Mechanisms:
- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain and inflammation.
- Antinociceptive Activity: Preliminary studies indicate that this compound exhibits antinociceptive properties, potentially through the inhibition of pain pathways in the central nervous system .
Antinociceptive Activity
A study investigating the antinociceptive properties of similar compounds revealed that derivatives of tetrahydronaphthalene exhibited significant analgesic effects. The study utilized various animal models to assess pain responses and found that certain structural modifications enhanced activity .
Cytotoxicity Assays
Research into the cytotoxic effects of related compounds indicated that modifications in the naphthalene structure could lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Studies
-
Case Study on Pain Management:
A recent investigation into the analgesic effects of naphthalene derivatives demonstrated that 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride significantly reduced pain responses in rodent models when administered at specific dosages. The study concluded that this compound could be a candidate for developing new pain management therapies . -
Cytotoxic Effects on Cancer Cells:
In vitro studies have shown that compounds structurally related to 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit potent cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was noted to enhance the interaction with cellular membranes and increase apoptosis rates in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
